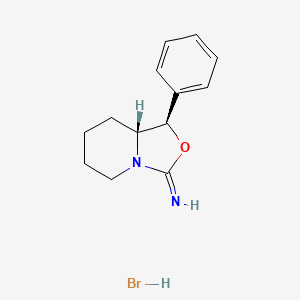
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include an oxazolo-pyridine ring system and an imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrobromide salt form.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxazolo-pyridine derivatives, while reduction may produce reduced imino compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its imino group and oxazolo-pyridine ring system may interact with proteins, nucleic acids, and other biomolecules, making it a valuable tool for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide involves its interaction with specific molecular targets. The imino group and oxazolo-pyridine ring system may bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazolo-pyridine derivatives and imino-containing molecules. Examples include:
- 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine
- 3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride
Uniqueness
The uniqueness of (-)-cis-3-Imino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrobromide lies in its specific stereochemistry and the presence of the hydrobromide salt
Propriétés
Numéro CAS |
5583-11-9 |
|---|---|
Formule moléculaire |
C13H17BrN2O |
Poids moléculaire |
297.19 g/mol |
Nom IUPAC |
(1R,8aR)-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C13H16N2O.BrH/c14-13-15-9-5-4-8-11(15)12(16-13)10-6-2-1-3-7-10;/h1-3,6-7,11-12,14H,4-5,8-9H2;1H/t11-,12-;/m1./s1 |
Clé InChI |
MDOGENWUZZTDJA-MNMPKAIFSA-N |
SMILES isomérique |
C1CCN2[C@H](C1)[C@H](OC2=N)C3=CC=CC=C3.Br |
SMILES canonique |
C1CCN2C(C1)C(OC2=N)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)

![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)


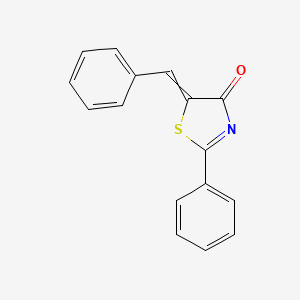
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
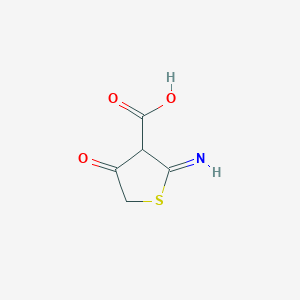
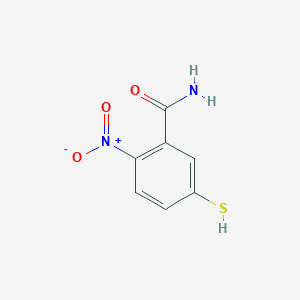
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
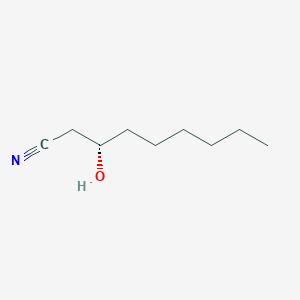
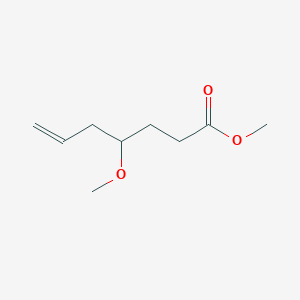
![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
